molecular formula C26H26ClN5O2 B2963014 9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 877617-31-7

9-(5-chloro-2-methylphenyl)-3-cinnamyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione

Cat. No.: B2963014
CAS No.: 877617-31-7
M. Wt: 475.98
InChI Key: IGNFPIPYRKBLHM-JXMROGBWSA-N
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Description

This compound is a complex organic molecule that likely contains a purine derivative. Purines are biologically significant and are found in many important biomolecules such as DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, likely involves a purine core (a type of nitrogen-containing heterocycle), with various substituents attached, including a 5-chloro-2-methylphenyl group and a cinnamyl group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the chloro group might be susceptible to nucleophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Compounds resembling the specified chemical structure have been synthesized to explore new [f]-fused purine-2,6-diones, introducing new ring systems such as [1,3,5]- and [1,3,6]-thiadiazepino-[3,2-f]-purine. These syntheses involve multi-step reactions starting from known purine derivatives, showcasing the synthetic accessibility of complex purine systems for further chemical and pharmacological studies (Hesek & Rybár, 1994).
  • Research on [c,d]-fused purinediones highlights the creation of 2-substituted 9-methyl-4,5-dihydro-6H,8H-pyrimido[1,2,3-cd]purine-8,10(9H)-diones, derived from multi-step syntheses involving halogenated pyrimidines. These efforts demonstrate the potential for modifying the purine scaffold to produce derivatives with varied substituents, potentially altering their biological activities (Šimo, Rybár, & Alföldi, 1995).

Pharmacological Potential

  • Derivatives of pyrimido[2,1-f]purine have been evaluated for their affinity towards various receptors, demonstrating significant interactions with 5-HT(1A), 5-HT(2A), alpha(1), and D(2) receptors. These findings suggest the potential use of such compounds in developing new therapeutic agents targeting the central nervous system (Jurczyk et al., 2004).
  • A study on adenosine receptors (ARs) affinities for a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones highlighted the most potent A1 AR antagonist from the series, showing selectivity over other AR subtypes. This underscores the role of purinediones in modulating adenosine receptor activities, which could be relevant in treating neurological disorders (Szymańska et al., 2016).

Mechanism of Action

Without specific information about this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug, its mechanism would depend on its specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or other areas of research .

Properties

IUPAC Name

9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26ClN5O2/c1-17-15-31(21-14-20(27)12-11-18(21)2)25-28-23-22(32(25)16-17)24(33)30(26(34)29(23)3)13-7-10-19-8-5-4-6-9-19/h4-12,14,17H,13,15-16H2,1-3H3/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNFPIPYRKBLHM-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=CC4=CC=CC=C4)C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)C/C=C/C4=CC=CC=C4)C5=C(C=CC(=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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